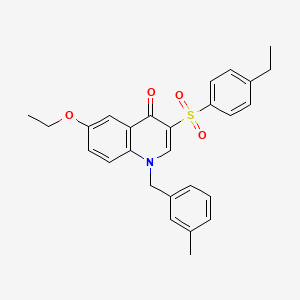

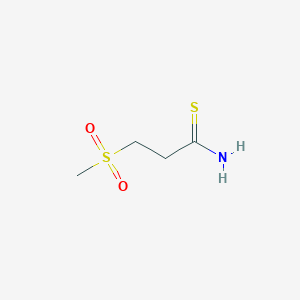

![molecular formula C12H8ClN3OS B2985353 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 139359-90-3](/img/structure/B2985353.png)

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It is also known as CITCO . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular formula of this compound is C19H12N3OCl3S . It has a molecular weight of 436.74 . The structure includes an imidazole ring and a thiazole ring, both of which are connected to a phenyl group .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 192 - 195°C . It is soluble in DMSO but insoluble in water .Aplicaciones Científicas De Investigación

Stereoisomerization and Binding to Human Constitutive Androstane Receptor (hCAR) 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime, commonly referred to as CITCO, is recognized for its role as a potent agonist of the human constitutive androstane receptor (hCAR). This receptor is a crucial hepatic xenobiotic sensor that has gained attention for its therapeutic potential. Researchers have synthesized and characterized E- and Z-isomers of CITCO to address its stability issues. Both isomers were found to undergo E/Z isomerizations, possibly through a protonation-rotation mechanism, suggesting their potential in enhancing the therapeutic applications of CITCO by improving its stability and efficacy in activating hCAR (Diethelm-Varela et al., 2020).

Synthesis of pH-sensitive Spin Probes The chemical framework of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime serves as a precursor in the synthesis of pH-sensitive spin probes. Through a series of reactions including oxidation, nitrosation, and interaction with Grignard reagents, stable nitroxides were produced. These compounds are utilized as pH-sensitive spin probes, highlighting the versatility of this chemical structure in creating tools for biological and chemical research (Kirilyuk et al., 2003).

Herbicidal Activity A series of imidazo[2,1-b]thiazole derivatives, including 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime, were synthesized and tested for their potential as herbicides. The study found that many compounds exhibited significant activity in paddy field treatment, sand, and water culture. Specific derivatives demonstrated herbicidal effectiveness in post-emergence treatments, indicating the potential of these compounds in agricultural applications (Andreani et al., 1991).

Cytotoxic Activity Against Cancer Cell Lines The structure of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazoles has been explored for its cytotoxic activity against various human and murine cancer cell lines. Research identified specific derivatives that showed potent activity across all tested cell lines. The study of these compounds' mechanisms indicated that they induce cytotoxicity by promoting apoptosis, highlighting their potential as anticancer agents (Kumar et al., 2014).

Antiviral Activity Against Junín Virus Compounds derived from imidazo[2,1-b][1,3,4]thiadiazoles, incorporating the 6-(4-Chlorophenyl) moiety, were synthesized and evaluated for their antiviral properties against the Junín virus, the causative agent of Argentine hemorrhagic fever. Derivatives with the p-chlorophenyl group demonstrated antiviral activity at micromolar concentrations, suggesting a promising avenue for developing new treatments for viral infections (Fascio et al., 2019).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

(NE)-N-[[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-9-3-1-8(2-4-9)11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUYCRJKEIFSDT-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

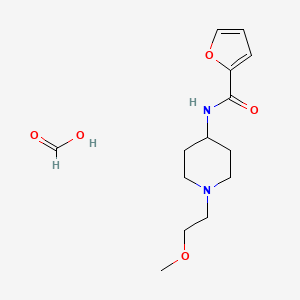

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)

![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)

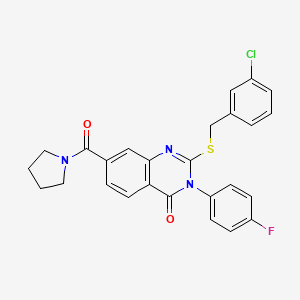

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)

![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)

![3-Benzyl-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2985291.png)